molecular formula C16H14Cl2N4O2S B14922414 4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B14922414
M. Wt: 397.3 g/mol
InChI Key: XRKCWQDQCOKUSD-UFWORHAWSA-N
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Description

4-[((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which includes a triazole ring, furyl group, and dichlorophenoxy moiety, contributes to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 4-[((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furyl Intermediate: The synthesis begins with the preparation of the furyl intermediate by reacting 2,5-dichlorophenol with formaldehyde and furfural under acidic conditions.

    Formation of the Triazole Ring: The furyl intermediate is then reacted with ethyl hydrazinecarboxylate to form the triazole ring.

    Formation of the Final Compound: The final step involves the condensation of the triazole intermediate with 2,5-dichlorophenoxyacetic acid under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-[((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: The compound is being investigated for its anticancer properties, as it has demonstrated the ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of metabolic pathways, ultimately resulting in the desired biological effects, such as anticancer activity.

Comparison with Similar Compounds

4-[((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy moiety.

    Triazole Derivatives: Compounds containing the triazole ring, which are known for their antifungal and anticancer properties.

    Furyl Compounds: Molecules containing the furyl group, which are used in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C16H14Cl2N4O2S

Molecular Weight

397.3 g/mol

IUPAC Name

4-[(E)-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14Cl2N4O2S/c1-2-15-20-21-16(25)22(15)19-8-11-4-5-12(24-11)9-23-14-7-10(17)3-6-13(14)18/h3-8H,2,9H2,1H3,(H,21,25)/b19-8+

InChI Key

XRKCWQDQCOKUSD-UFWORHAWSA-N

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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